

(-)-Dehydroxymethylepoxyquinomicin [(-)-DHMEQ]: A Technical Guide on its Structure, Synthesis, and Mechanism of Action

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Compound of Interest		
Compound Name:	(-)-DHMEQ	
Cat. No.:	B1670370	Get Quote

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Abstract

(-)-Dehydroxymethylepoxyquinomicin [(-)-DHMEQ] is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell proliferation, and apoptosis.[1][2] Designed based on the structure of the natural product epoxyquinomicin, DHMEQ has demonstrated significant anti-inflammatory and anticancer activities in numerous preclinical models.[3][4] This technical guide provides an in-depth overview of the chemical structure and synthesis of (-)-DHMEQ, a summary of its biological activity, detailed experimental methodologies, and a visualization of its mechanism of action.

Chemical Structure and Properties

(-)-DHMEQ, with the chemical formula C₁₅H₁₅NO₅, is a synthetic analogue of the microbial metabolite epoxyquinomicin C.[4] Its structure features a benzamide moiety linked to a cyclohexanone ring containing an epoxide. The hydroxyl group at the 2-position of the benzamide moiety has been identified as crucial for its inhibitory activity.[5]

Chemical Name: (2R,3R,4R)-dehydroxymethylepoxyquinomicin CAS Number: 287194-40-5[6]

Synthesis Pathways



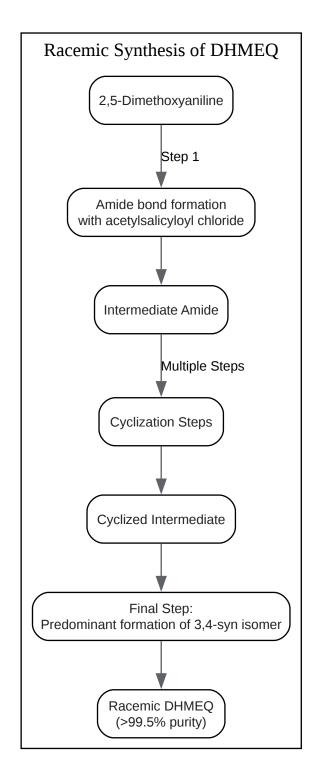
Both racemic and enantiomerically pure forms of DHMEQ can be synthesized. The racemic mixture is often used for initial studies, while the enantiomerically pure **(-)-DHMEQ** is typically employed for mechanistic investigations.[7]

Racemic Synthesis of DHMEQ

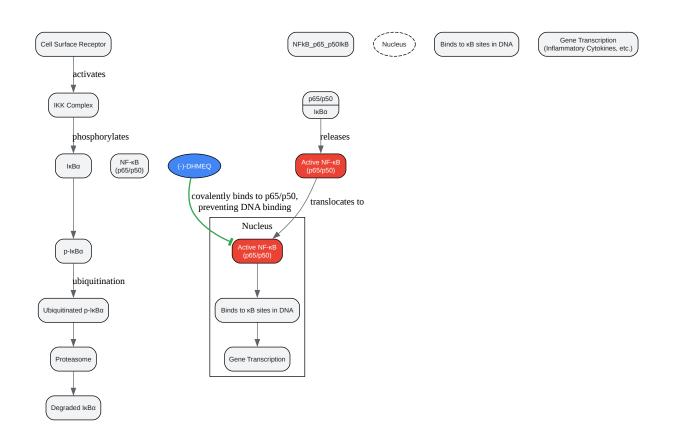
A common and efficient method for preparing racemic DHMEQ starts from 2,5-dimethoxyaniline and can be completed in five steps, yielding a product with over 99.5% purity.[7] The final step is designed to predominantly form the desired active 3,4-syn isomer.[7]

The general workflow for the racemic synthesis is outlined below.









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